Fluocinolone Acetonide

Descripción

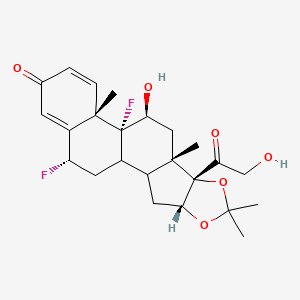

Structure

3D Structure

Propiedades

IUPAC Name |

(1S,2S,4R,8S,9S,11S,12R,13S,19S)-12,19-difluoro-11-hydroxy-8-(2-hydroxyacetyl)-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30F2O6/c1-20(2)31-19-9-13-14-8-16(25)15-7-12(28)5-6-21(15,3)23(14,26)17(29)10-22(13,4)24(19,32-20)18(30)11-27/h5-7,13-14,16-17,19,27,29H,8-11H2,1-4H3/t13-,14-,16-,17-,19+,21-,22-,23-,24+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEBLZLNTKCEFIT-VSXGLTOVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC2CC3C4CC(C5=CC(=O)C=CC5(C4(C(CC3(C2(O1)C(=O)CO)C)O)F)C)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12C[C@@H]([C@]3([C@H]([C@@H]1C[C@@H]4[C@]2(OC(O4)(C)C)C(=O)CO)C[C@@H](C5=CC(=O)C=C[C@@]53C)F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30F2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0040674 | |

| Record name | Fluocinolone acetonide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0040674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

452.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Insoluble, SOL IN ALC, ACETONE, & METHANOL; INSOL IN WATER; SLIGHTLY SOL IN CHLOROFORM | |

| Record name | Fluocinolone acetonide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00591 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | FLUOCINOLONE ACETONIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3083 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

CRYSTALS FROM ACETONE & HEXANE, WHITE, CRYSTALLINE POWDER | |

CAS No. |

67-73-2 | |

| Record name | Fluocinolone 16,17-acetonide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67-73-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fluocinolone acetonide [USAN:USP:INN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000067732 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fluocinolone acetonide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00591 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | FLUOCINOLONE ACETONIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92339 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Fluocinolone acetonide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0040674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Fluocinolone acetonide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.607 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FLUOCINOLONE ACETONIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0CD5FD6S2M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | FLUOCINOLONE ACETONIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3083 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

266-268, 266 °C | |

| Record name | Fluocinolone acetonide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00591 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | FLUOCINOLONE ACETONIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3083 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Glucocorticoid Receptor Binding Affinity of Fluocinolone Acetonide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the binding affinity of fluocinolone (B42009) acetonide for the glucocorticoid receptor (GR). Fluocinolone acetonide is a potent synthetic fluorinated corticosteroid utilized for its anti-inflammatory and immunosuppressive properties. A critical determinant of its potency is its high affinity for the glucocorticoid receptor, a ligand-activated transcription factor that mediates the physiological and pharmacological effects of glucocorticoids. Understanding the nuances of this interaction is paramount for the development of novel therapeutics targeting a spectrum of inflammatory and autoimmune disorders.

The Glucocorticoid Receptor Signaling Pathway

The glucocorticoid receptor is a member of the nuclear receptor superfamily.[1] In its inactive state, the GR resides predominantly in the cytoplasm, complexed with chaperone proteins such as heat shock protein 90 (HSP90) and other cochaperones.[2][3] This complex maintains the receptor in a conformation that is primed for high-affinity ligand binding.[4]

Upon binding of a glucocorticoid agonist like this compound, the GR undergoes a conformational change, leading to its dissociation from the chaperone protein complex.[3] This dissociation exposes a nuclear localization sequence, facilitating the translocation of the ligand-receptor complex into the nucleus.[4] Within the nucleus, the GR homodimerizes and binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes.[3][5] This interaction with GREs allows the GR to either activate or repress gene transcription, leading to the diverse physiological and therapeutic effects of glucocorticoids.[3][5]

Quantitative Analysis of Glucocorticoid Receptor Binding Affinity

The binding affinity of this compound for the glucocorticoid receptor has been quantified using various in vitro assays. A commonly used metric is the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the binding of a radiolabeled ligand. This compound demonstrates a high affinity for the GR, with a reported IC50 of 2.0 nM in a radioligand binding assay.[6] The relative binding affinity (RBA) of different corticosteroids is often compared to dexamethasone (B1670325), a standard reference glucocorticoid.

| Corticosteroid | Relative Binding Affinity (RBA) (Dexamethasone = 100) | Dissociation Constant (Kd) (nM) |

| Mometasone Furoate | Highest | - |

| Fluticasone (B1203827) Propionate (B1217596) | 1910[1] | 0.5 |

| This compound | - | - |

| Budesonide | 855[1] | - |

| Triamcinolone Acetonide | ~400[1] | - |

| Dexamethasone | 100 | 9.36[7] |

| Prednisolone | 1.5[1] | - |

Note: A direct RBA value for this compound in comparison to dexamethasone was not available in the searched literature. However, its low IC50 value suggests a high binding affinity. The table presents data for other commonly used corticosteroids for comparative purposes.

Experimental Protocols for Determining GR Binding Affinity

The determination of a compound's binding affinity for the glucocorticoid receptor is a cornerstone of its preclinical characterization. The two most prevalent methods for this are the radioligand binding assay and the cell-based reporter gene assay.

Radioligand Binding Assay (Competitive)

This assay is considered a gold standard for quantifying the affinity of a ligand for its receptor.[1][8] It directly measures the ability of an unlabeled test compound, such as this compound, to compete with a radiolabeled ligand (e.g., [3H]dexamethasone) for binding to the GR.[1]

Methodology:

-

Preparation of GR-Containing Lysate: Human embryonic kidney (HEK293) cells overexpressing the human glucocorticoid receptor are harvested and lysed to create a cell-free system containing the receptor.[9] Alternatively, cytosolic fractions from tissues with high GR expression, such as rat liver, can be used.

-

Incubation: The GR-containing lysate is incubated with a fixed concentration of a radiolabeled GR ligand (e.g., [3H]-dexamethasone) and varying concentrations of the unlabeled test compound (this compound).[9]

-

Equilibrium: The mixture is incubated for a sufficient period (e.g., 18 hours at 4°C) to allow the binding reaction to reach equilibrium.[9]

-

Separation of Bound and Free Radioligand: The receptor-bound radioligand is separated from the unbound radioligand. This can be achieved through methods such as filtration, where the mixture is passed through a filter that traps the larger receptor-ligand complexes, or by using charcoal-dextran which adsorbs the free radioligand.[1]

-

Quantification: The amount of radioactivity in the bound fraction is measured using a scintillation counter.[1][9]

-

Data Analysis: The data is plotted as the percentage of specific binding against the logarithm of the test compound concentration. A sigmoidal dose-response curve is generated, from which the IC50 value is determined. The inhibitory constant (Ki) can then be calculated using the Cheng-Prusoff equation.[9][10]

Cell-Based Reporter Gene Assay

This functional assay measures the ability of a compound to activate the GR and induce the transcription of a reporter gene.[11] The level of reporter gene expression is proportional to the extent of GR activation.

Methodology:

-

Cell Line and Reporter Construct: A suitable human cell line, such as HeLa or A549, is stably transfected with a reporter plasmid.[12] This plasmid contains multiple copies of a glucocorticoid response element (GRE) upstream of a reporter gene, typically luciferase.[12] These cells are engineered to provide constitutive expression of the human GR.[11]

-

Cell Culture and Treatment: The engineered cells are cultured in 96-well plates and then treated with varying concentrations of the test compound (this compound).[12]

-

Incubation: The cells are incubated for a defined period (e.g., 14-24 hours) to allow for GR activation, nuclear translocation, and subsequent reporter gene expression.[12]

-

Cell Lysis and Luciferase Assay: The cells are lysed to release the cellular components, including the luciferase enzyme. A luciferase substrate is then added, and the resulting luminescence is measured using a luminometer.[12]

-

Data Analysis: The luminescence data is normalized to a control and plotted against the logarithm of the test compound concentration. A dose-response curve is generated to determine the half-maximal effective concentration (EC50), which reflects the potency of the compound in activating GR-mediated gene transcription. This compound has been shown to increase the transcriptional activity of the GR in HeLa cells with an EC50 of 0.7 nM.[6]

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 4. Frontiers | New insights in glucocorticoid receptor signaling – more than just a ligand binding receptor [frontiersin.org]

- 5. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. caymanchem.com [caymanchem.com]

- 7. Binding kinetics of fluticasone propionate to the human glucocorticoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. giffordbioscience.com [giffordbioscience.com]

- 9. benchchem.com [benchchem.com]

- 10. giffordbioscience.com [giffordbioscience.com]

- 11. indigobiosciences.com [indigobiosciences.com]

- 12. ovid.com [ovid.com]

A Technical Guide to the Fluocinolone Acetonide Signaling Pathway in Inflammatory Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluocinolone (B42009) acetonide is a potent, synthetic fluorinated corticosteroid widely employed in the management of various inflammatory and pruritic dermatoses.[1][2] Its therapeutic efficacy stems from its profound ability to modulate the intricate signaling networks within inflammatory cells, thereby suppressing the expression of pro-inflammatory mediators and dampening the overall immune response.[1][3] This technical guide provides an in-depth exploration of the molecular mechanisms and signaling pathways governed by fluocinolone acetonide in key inflammatory cells. We will detail the canonical glucocorticoid receptor-mediated pathways, present quantitative data on its anti-inflammatory effects, provide standardized experimental protocols for studying these effects, and visualize the core signaling cascades.

Core Mechanism of Action: Glucocorticoid Receptor (GR) Engagement

The biological effects of this compound are primarily mediated through its interaction with the cytosolic Glucocorticoid Receptor (GR), a member of the nuclear receptor superfamily.[1][4]

-

Ligand Binding and Receptor Activation : In its inactive state, the GR resides in the cytoplasm as part of a large multiprotein complex, which includes heat shock proteins (HSPs) such as Hsp90 and Hsp70. This compound, being lipophilic, readily diffuses across the cell membrane and binds to the ligand-binding domain of the GR.[3][5] This binding event induces a conformational change in the GR, causing its dissociation from the inhibitory heat shock protein complex.[6]

-

Nuclear Translocation : The activated ligand-receptor complex then translocates from the cytoplasm into the nucleus.[1][4]

-

Modulation of Gene Expression : Once in the nucleus, the this compound-GR complex modulates the transcription of target genes through two primary genomic mechanisms: transactivation and transrepression .[7][8] It is the balance between these two pathways that defines the therapeutic anti-inflammatory effects versus potential side effects.[7]

Genomic Signaling Pathways

The anti-inflammatory actions of this compound are predominantly achieved through the regulation of gene expression.[8]

Transactivation: Upregulation of Anti-inflammatory Genes

In the nucleus, homodimers of the activated GR can bind to specific DNA sequences known as Glucocorticoid Response Elements (GREs) located in the promoter regions of target genes.[7] This binding initiates the transcription of various anti-inflammatory proteins, including:

-

Annexin A1 (Lipocortin-1) : Inhibits phospholipase A2, thereby blocking the release of arachidonic acid, a precursor for inflammatory mediators like prostaglandins (B1171923) and leukotrienes.[2][9]

-

MAPK Phosphatase-1 (MKP-1) : Dephosphorylates and inactivates mitogen-activated protein kinases (MAPKs) such as JNK and p38, which are key components of pro-inflammatory signaling cascades.[10]

-

Inhibitor of NF-κB (IκBα) : Sequesters the pro-inflammatory transcription factor NF-κB in the cytoplasm, preventing its activation.[5]

Transrepression: Inhibition of Pro-inflammatory Transcription Factors

Transrepression is considered the major mechanism behind the anti-inflammatory and immunosuppressive effects of glucocorticoids.[4][7] This process involves the GR complex interfering with the activity of other transcription factors without directly binding to DNA. The primary targets are:

-

Nuclear Factor-kappa B (NF-κB) : A master regulator of inflammation, NF-κB controls the expression of numerous pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6), chemokines, and adhesion molecules.[1][5] The activated GR can inhibit NF-κB signaling by either physically interacting with its p65 subunit, preventing it from binding to DNA, or by inducing the expression of IκBα.[5]

-

Activator Protein-1 (AP-1) : Another critical transcription factor in the inflammatory response, AP-1 (a dimer of Fos and Jun proteins) is also a target of GR-mediated repression.[1][10] The activated GR can bind to components of the AP-1 complex, thereby inhibiting its transcriptional activity.[4]

The diagram below illustrates the overarching genomic signaling pathways of this compound.

The following diagram provides a more focused view of the inhibition of the NF-κB pathway, a cornerstone of this compound's anti-inflammatory effect.

Quantitative Data Summary

The anti-inflammatory potency of this compound has been quantified in various cellular models. The following table summarizes key findings from a study on human THP-1 derived foam cells, a model relevant to inflammatory diseases like atherosclerosis.[5][6][11]

| Parameter Measured | Cell Model | Treatment Concentration | Result | Reference |

| TNF-α Secretion | Human THP-1 Foam Cells | 1 µg/mL | Substantial reduction in secretion | [5][6] |

| M-CSF Secretion | Human THP-1 Foam Cells | 1 µg/mL | Substantial reduction in secretion | [5][6] |

| MIP-3α Secretion | Human THP-1 Foam Cells | 1 µg/mL | Substantial reduction in secretion | [5][6] |

| CD14 Secretion | Human THP-1 Foam Cells | 1 µg/mL | Substantial reduction in secretion | [5][6] |

| Cholesteryl Ester Accumulation | Human THP-1 Foam Cells | 1 µg/mL & 10 µg/mL | Significant reduction in lipid accumulation | [5][11] |

| IL-1β and IL-6 Expression | Inflamed Human Dental Pulp Cells | Not Specified | Increased expression in inflamed cells was reduced by FA treatment | [12] |

Note: The term "substantial reduction" is used as reported in the source, which did not provide specific percentage inhibition values in the abstract.[5][6]

Experimental Protocols

To investigate the effects of this compound on inflammatory signaling, several standard molecular and cellular biology techniques are employed.

General Experimental Workflow

The diagram below outlines a typical workflow for assessing the anti-inflammatory effects of a compound like this compound.

Protocol: Western Blotting for IκBα Degradation

This protocol is designed to assess NF-κB activation by measuring the degradation of its inhibitor, IκBα.[13]

-

Cell Culture and Treatment : Plate inflammatory cells (e.g., RAW 264.7 macrophages) at an appropriate density. Pre-treat cells with various concentrations of this compound for 1 hour. Stimulate with an inflammatory agent (e.g., 1 µg/mL LPS) for 30 minutes.

-

Lysate Preparation : Wash cells with ice-cold PBS. Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.[13] Scrape the cells, incubate the lysate on ice for 20 minutes, and then centrifuge at 12,000 x g for 15 minutes at 4°C to pellet debris.[13]

-

Protein Quantification : Determine the protein concentration of the supernatant using a BCA assay.

-

Sample Preparation : Normalize protein concentrations for all samples. Add 4X Laemmli sample buffer and boil at 95-100°C for 5 minutes.[14]

-

Gel Electrophoresis : Load 20-30 µg of protein per lane onto an SDS-PAGE gel (e.g., 10-12% polyacrylamide). Run the gel until the dye front reaches the bottom.

-

Protein Transfer : Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking : Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).[15]

-

Antibody Incubation : Incubate the membrane with a primary antibody against IκBα overnight at 4°C with gentle agitation.[15] Wash the membrane three times with TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[16]

-

Detection : Wash the membrane three times with TBST. Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system.[13]

-

Analysis : Quantify band intensity. A decrease in the IκBα band upon LPS stimulation, which is rescued by this compound pre-treatment, indicates inhibition of the NF-κB pathway. Re-probe the membrane for a loading control (e.g., β-actin) to ensure equal protein loading.[13]

Protocol: qPCR for TNF-α Gene Expression

This protocol quantifies the mRNA levels of the pro-inflammatory cytokine TNF-α.[17][18]

-

Cell Culture and Treatment : Treat cells as described in section 5.2, typically with a longer inflammatory stimulation time (e.g., 4-6 hours).

-

RNA Isolation : Harvest cells and isolate total RNA using a commercial kit (e.g., RNeasy Mini Kit) according to the manufacturer's instructions.[18] Assess RNA quality and quantity using a spectrophotometer.

-

cDNA Synthesis : Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit with random hexamer primers.[18][19]

-

Quantitative PCR (qPCR) : Prepare the qPCR reaction mix containing cDNA template, SYBR Green master mix, and specific primers for TNF-α and a housekeeping gene (e.g., GAPDH).[17][19]

-

Thermal Cycling : Perform the qPCR using a real-time PCR system with thermal cycling conditions such as: initial denaturation at 95°C for 2-5 minutes, followed by 40 cycles of denaturation at 95°C for 15 seconds and annealing/extension at 60°C for 1 minute.[18]

-

Data Analysis : Calculate the relative expression of TNF-α mRNA using the ΔΔCt method, normalizing to the housekeeping gene. A decrease in relative expression in this compound-treated samples indicates transcriptional repression.

Protocol: ELISA for IL-6 Secretion

This protocol quantifies the concentration of the secreted pro-inflammatory cytokine IL-6 in the cell culture supernatant.[20][21]

-

Sample Collection : Collect the cell culture supernatant after cell treatment (e.g., 24-hour stimulation). Centrifuge to remove any cells or debris.[21]

-

ELISA Procedure : Use a commercial human or mouse IL-6 ELISA kit and follow the manufacturer's protocol.[20][22]

-

Add standards and samples in duplicate to the wells of a microplate pre-coated with an anti-IL-6 capture antibody.[20] Incubate for 2 hours at room temperature.

-

Wash the wells multiple times with the provided wash buffer.

-

Add a biotinylated detection antibody specific for IL-6 to each well and incubate for 1 hour.[20]

-

Wash the wells again.

-

Add streptavidin-HRP conjugate to each well and incubate for 1 hour.[23]

-

Wash the wells.

-

Add a TMB substrate solution and incubate in the dark for 15-30 minutes, allowing a blue color to develop.[21]

-

Stop the reaction by adding a stop solution, which will turn the color to yellow.[20]

-

-

Data Acquisition : Immediately measure the absorbance of each well at 450 nm using a microplate reader.

-

Analysis : Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Interpolate the concentration of IL-6 in the samples from this standard curve.

Conclusion

This compound is a powerful anti-inflammatory agent that operates through well-defined genomic signaling pathways centered on the glucocorticoid receptor. Its primary mechanism involves the transrepression of key pro-inflammatory transcription factors, NF-κB and AP-1, leading to a broad suppression of the inflammatory cascade. Concurrently, it promotes the transactivation of anti-inflammatory genes that further resolve inflammation. The quantitative data and experimental protocols provided herein offer a robust framework for researchers and drug development professionals to further investigate and harness the therapeutic potential of this and other related corticosteroids in inflammatory diseases.

References

- 1. benchchem.com [benchchem.com]

- 2. drugs.com [drugs.com]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. The Potential of this compound to Mitigate Inflammation and Lipid Accumulation in 2D and 3D Foam Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pnas.org [pnas.org]

- 8. Glucocorticoid Repression of Inflammatory Gene Expression Shows Differential Responsiveness by Transactivation- and Transrepression-Dependent Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Articles [globalrx.com]

- 10. Selective modulation of the glucocorticoid receptor can distinguish between transrepression of NF-κB and AP-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Potential of this compound to Mitigate Inflammation and Lipid Accumulation in 2D and 3D Foam Cell Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The effect of this compound, ProRoot MTA and their combination on inflammation and odontogenic differentiation of inflamed human dental pulp cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. bio-rad.com [bio-rad.com]

- 15. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 16. Western Blot Protocols and Recipes | Thermo Fisher Scientific - JP [thermofisher.com]

- 17. aijoc.com [aijoc.com]

- 18. Indexing TNF-α gene expression using a gene-targeted reporter cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 19. dovepress.com [dovepress.com]

- 20. bmgrp.com [bmgrp.com]

- 21. sigmaaldrich.com [sigmaaldrich.com]

- 22. ldn.de [ldn.de]

- 23. documents.thermofisher.com [documents.thermofisher.com]

The Impact of Fluocinolone Acetonide on Cytokine Expression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the effects of the synthetic corticosteroid fluocinolone (B42009) acetonide on cytokine expression profiles. By delving into its mechanism of action, summarizing quantitative data from key studies, and providing detailed experimental protocols, this document serves as a comprehensive resource for understanding the immunomodulatory properties of this potent anti-inflammatory agent.

Core Mechanism of Action

Fluocinolone acetonide, a glucocorticoid receptor agonist, exerts its anti-inflammatory effects by modulating the transcription of genes involved in the inflammatory cascade.[1][2] Upon diffusing through the cell membrane, it binds to cytosolic glucocorticoid receptors (GR). This complex then translocates to the nucleus, where it influences gene expression through two primary mechanisms:

-

Transactivation: The GR-ligand complex binds to glucocorticoid response elements (GREs) on the DNA, leading to the increased transcription of anti-inflammatory genes.

-

Transrepression: The complex interferes with the activity of pro-inflammatory transcription factors, most notably Nuclear Factor-kappa B (NF-κB).[3] By physically interacting with NF-κB, the this compound-GR complex blocks its ability to promote the transcription of various pro-inflammatory cytokines.[3]

A key molecular action of this compound is the inhibition of phospholipase A2.[1][2] This enzyme is crucial for the release of arachidonic acid, a precursor to pro-inflammatory mediators such as prostaglandins (B1171923) and leukotrienes. By inhibiting phospholipase A2, this compound effectively curtails the production of these inflammatory molecules.[1][2]

Quantitative Effects on Cytokine Expression

This compound has been demonstrated to significantly alter the expression of a range of pro-inflammatory cytokines in various experimental and clinical settings. The following tables summarize the quantitative data from key studies.

Vitreous Fluid Cytokine Levels in Diabetic Macular Edema (ILUVIT Study)

This study investigated the changes in vitreous inflammatory and angiogenic cytokine levels in patients with diabetic macular edema following a single intravitreal injection of a 0.19 mg this compound implant.[4][5] Vitreous fluid samples were analyzed at baseline and at 1 and 6 months post-injection.

| Cytokine | Baseline (Mean ± SD) pg/mL | Month 1 (Mean ± SD) pg/mL | Month 6 (Mean ± SD) pg/mL | p-value (Baseline vs. Month 6) |

| IL-6 | 84.30 ± 126.81 | 49.35 ± 57.07 | 46.93 ± 79.63 | < 0.05 |

| IP-10 | 5835.9 ± 5301.1 | 3589.6 ± 3210.8 | 2589.9 ± 2378.4 | < 0.05 |

| MCP-1 | 1279.1 ± 726.2 | 871.4 ± 511.1 | 671.2 ± 399.5 | < 0.05 |

| CD54 | 1.89 ± 1.13 | 1.45 ± 0.89 | 1.27 ± 0.76 | < 0.05 |

Data extracted from the ILUVIT study.[4][5]

Cytokine Secretion from Human THP-1 Derived Foam Cells

This in vitro study explored the effect of this compound (1 µg/mL) on cytokine secretion from human THP-1 derived foam cells, a model relevant to atherosclerosis.[3][6]

| Cytokine | Treatment Group | Relative Secretion (Normalized to Control) | Statistical Significance |

| CD14 | This compound | Significantly Reduced | p < 0.05 |

| M-CSF | This compound | Significantly Reduced | p < 0.05 |

| MIP-3α | This compound | Significantly Reduced | p < 0.05 |

| TNF-α | This compound | Significantly Reduced | p < 0.05 |

| IL-1β | This compound | Downregulated | Not Statistically Significant |

| IL-6 | This compound | Downregulated | Not Statistically Significant |

Data summarized from "The Potential of this compound to Mitigate Inflammation and Lipid Accumulation in 2D and 3D Foam Cell Cultures".[3][6]

Signaling Pathways and Experimental Workflows

To visually represent the complex processes involved, the following diagrams have been generated using the DOT language.

References

- 1. researchgate.net [researchgate.net]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. The Potential of this compound to Mitigate Inflammation and Lipid Accumulation in 2D and 3D Foam Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Vitreous cytokine levels following the administration of a single 0.19 mg this compound (ILUVIEN®) implant in patients with refractory diabetic macular edema (DME)—results from the ILUVIT study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The Potential of this compound to Mitigate Inflammation and Lipid Accumulation in 2D and 3D Foam Cell Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the In Vitro Biological Activity of Fluocinolone Acetonide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluocinolone (B42009) acetonide is a potent, synthetic, fluorinated corticosteroid widely utilized for its anti-inflammatory, immunosuppressive, and antipruritic properties in various dermatological and ophthalmic applications.[1][2][3] As a member of the glucocorticoid class, its therapeutic effects are primarily mediated through its interaction with the glucocorticoid receptor (GR).[4][5] Understanding the specific in vitro biological activities of fluocinolone acetonide is critical for elucidating its mechanism of action, developing new therapeutic strategies, and conducting preclinical evaluations.

This technical guide provides a comprehensive overview of the in vitro biological activity of this compound, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the core signaling pathways and workflows.

Core Mechanism of Action: Glucocorticoid Receptor Agonism

The primary mechanism of action for this compound is its function as a potent agonist for the glucocorticoid receptor, a member of the nuclear receptor superfamily.[1][4] The signaling cascade can be broadly categorized into genomic and non-genomic effects, with the genomic pathway being the most well-characterized.

Upon diffusing into the cell, this compound binds to the cytosolic GR, which is maintained in an inactive state through a complex with heat shock proteins (HSPs).[4] This binding event induces a conformational change, leading to the dissociation of the HSPs. The activated drug-receptor complex then translocates into the nucleus.[1][4]

Inside the nucleus, the complex modulates gene expression through two primary genomic mechanisms:

-

Transactivation: The GR homodimer binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes.[4] This interaction upregulates the transcription of anti-inflammatory genes, such as annexin (B1180172) A1 (lipocortin-1).[1][4] Annexin A1 proceeds to inhibit phospholipase A2, an enzyme critical for releasing arachidonic acid from the cell membrane, thereby blocking the downstream synthesis of pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes.[2][4][6]

-

Transrepression: The activated GR complex can also suppress inflammation by interfering with the activity of pro-inflammatory transcription factors, notably Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).[3][7] this compound treatment upregulates the gene for NF-κB inhibitor alpha (IκBα).[7] This newly synthesized IκBα sequesters NF-κB in the cytoplasm, preventing its translocation to the nucleus and subsequent transcription of genes encoding inflammatory cytokines, chemokines, and adhesion molecules.[7][8]

Quantitative In Vitro Biological Activity

The potency and efficacy of this compound have been quantified across various in vitro assays. These studies highlight its high affinity for the glucocorticoid receptor and its dose-dependent effects on cellular processes related to inflammation and tissue repair.

| Parameter | Assay Type | Cell Line / System | Result | Reference |

| GR Binding Affinity | Radioligand Binding Assay | Not Specified | IC₅₀ = 2.0 nM | [9] |

| GR Transcriptional Activity | Reporter Gene Assay | HeLa Cells | EC₅₀ = 0.7 nM | [9] |

| Cytokine Inhibition | ELISA / Cytokine Array | Human THP-1 Derived Foam Cells | Inhibition of CD14, M-CSF, MIP-3α, and TNF-α secretion at 0.1 and 1 µg/mL. | [8][10][11] |

| VEGF Inhibition | Not Specified | Human Retinal Pigment Epithelial (ARPE-19) Cells | Dose-dependent inhibition of VEGF secretion. | [9] |

| Cell Proliferation | MTT Assay | Human Dental Pulp Cells (HDPCs) | Significant stimulation of proliferation at low concentrations (0.1-10 µmol/L). | [12] |

| Extracellular Matrix Synthesis | Western Blot | Human Dental Pulp Cells (HDPCs) | Significantly stimulated fibronectin and type I collagen synthesis. | [12] |

| Lipid Accumulation | Not Specified | Human THP-1 Derived Foam Cells | Reduced cholesteryl ester accumulation; significantly better than dexamethasone (B1670325) at 1 and 10 µg/mL. | [10][11] |

| Cell Viability | Not Specified | Human THP-1 Derived Foam Cells | Improved foam cell survival at 0.1 and 1 µg/mL. | [8][10] |

Key In Vitro Experimental Protocols

Reproducible and robust in vitro assays are essential for evaluating the biological activity of corticosteroids like this compound. Below are detailed methodologies for key experiments.

Glucocorticoid Receptor Radioligand Binding Assay

This competitive binding assay quantifies the affinity of a test compound for the GR by measuring its ability to displace a radiolabeled ligand.

Methodology:

-

Receptor Preparation: Prepare a cell lysate or cytosolic fraction containing the glucocorticoid receptor from a suitable cell line (e.g., HeLa, A549) or tissue.

-

Incubation: Incubate the receptor preparation with a constant concentration of a high-affinity radiolabeled glucocorticoid (e.g., [³H]dexamethasone) and varying concentrations of the unlabeled test compound (this compound).

-

Separation: After reaching equilibrium, separate the bound radioligand from the unbound radioligand. This is commonly achieved by rapid filtration through glass fiber filters, where the receptor-ligand complex is retained.

-

Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Calculate the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

NF-κB Activation Analysis via Western Blot

This protocol assesses the effect of this compound on the NF-κB signaling pathway by measuring the protein levels of key components like IκBα and the phosphorylation status of NF-κB subunits (e.g., p65).[7]

Methodology:

-

Cell Culture and Treatment: Plate cells (e.g., HaCaT keratinocytes, THP-1 monocytes) and grow to desired confluency. Pre-treat cells with various concentrations of this compound for a specified time, followed by stimulation with an inflammatory agent (e.g., TNF-α, LPS) to activate the NF-κB pathway.

-

Cell Lysis and Protein Extraction: Wash cells with cold PBS and lyse using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to extract total cellular proteins.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method, such as the bicinchoninic acid (BCA) assay, to ensure equal loading.

-

SDS-PAGE: Denature protein samples and separate them by molecular weight using sodium dodecyl-sulfate polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Incubate the membrane in a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-IκBα, anti-phospho-p65, anti-p65, and a loading control like anti-β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

-

Data Analysis: Quantify the band intensity using densitometry software and normalize to the loading control.

Cytokine Secretion Assay (ELISA)

This assay quantifies the inhibitory effect of this compound on the secretion of pro-inflammatory cytokines from cells.[5]

Methodology:

-

Cell Culture and Treatment: Seed immune cells or other relevant cell types (e.g., macrophages, PBMCs) in multi-well plates. Pre-incubate the cells with various concentrations of this compound.

-

Stimulation: Add a stimulating agent (e.g., LPS) to induce the production and secretion of cytokines. A vehicle-only control group should be included.

-

Supernatant Collection: After an appropriate incubation period (e.g., 18-24 hours), centrifuge the plates and carefully collect the cell culture supernatant.

-

ELISA (Enzyme-Linked Immunosorbent Assay): Quantify the concentration of specific cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of cytokine inhibition for each concentration of this compound relative to the stimulated control. Determine the IC₅₀ value, which is the concentration required to inhibit 50% of cytokine release.[5]

Cell Proliferation Assay (MTT)

This colorimetric assay is used to assess the effects of this compound on cell viability and proliferation.[12]

Methodology:

-

Cell Seeding: Plate cells (e.g., human dental pulp cells) in a 96-well plate and allow them to adhere overnight.

-

Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.1-50 μmol/L) and incubate for the desired time period (e.g., 24, 48, 72 hours).

-

MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

-

Data Analysis: Express the results as a percentage of the vehicle-treated control to determine the effect on cell proliferation.

Conclusion

The in vitro biological activity of this compound is characterized by its high-potency agonism of the glucocorticoid receptor. Quantitative data confirms its nanomolar affinity and transcriptional activity. Its mechanism of action involves the genomic modulation of both anti-inflammatory and pro-inflammatory gene expression, leading to potent, dose-dependent inhibition of key inflammatory mediators such as cytokines and VEGF. Furthermore, studies in specific cell types have demonstrated its capacity to influence cellular processes beyond inflammation, including cell proliferation and extracellular matrix synthesis. The standardized protocols provided herein offer a robust framework for the continued investigation and preclinical assessment of this compound and novel glucocorticoid compounds.

References

- 1. This compound | C24H30F2O6 | CID 6215 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Articles [globalrx.com]

- 7. benchchem.com [benchchem.com]

- 8. The Potential of this compound to Mitigate Inflammation and Lipid Accumulation in 2D and 3D Foam Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 9. caymanchem.com [caymanchem.com]

- 10. researchgate.net [researchgate.net]

- 11. The Potential of this compound to Mitigate Inflammation and Lipid Accumulation in 2D and 3D Foam Cell Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Effect of this compound on human dental pulp cells: cytotoxicity, proliferation, and extracellular matrix formation - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Fluocinolone Acetonide in Enhancing Chondrogenesis of Stem Cells: A Technical Guide

Executive Summary

Articular cartilage possesses a limited capacity for self-repair, presenting a significant challenge in treating degenerative joint diseases and cartilage injuries. Regenerative medicine, particularly the use of mesenchymal stem cells (MSCs) to generate new cartilage, offers a promising therapeutic avenue. Glucocorticoids are commonly included in chondrogenic differentiation media, and recent evidence highlights fluocinolone (B42009) acetonide (FA) as a particularly potent inducer of chondrogenesis. This technical guide provides an in-depth analysis of the role of fluocinolone acetonide in promoting the chondrogenic differentiation of stem cells, with a focus on quantitative data, experimental protocols, and the underlying molecular mechanisms.

Introduction: The Challenge of Cartilage Regeneration and the Role of Glucocorticoids

Chondrogenesis is the developmental process of cartilage formation from mesenchymal stem cells.[1][2] This intricate process is regulated by a complex interplay of growth factors, transcription factors, and signaling molecules.[3][4] In vitro, the chondrogenic differentiation of MSCs is typically induced by culturing the cells in a three-dimensional format, such as micromass pellets, in a defined medium containing growth factors like Transforming Growth Factor-beta (TGF-β).[5]

Glucocorticoids, such as dexamethasone (B1670325), are routinely incorporated into chondrogenic media to enhance differentiation.[6][7] However, the choice of glucocorticoid can significantly impact the efficiency and quality of the resulting cartilage. Recent studies have identified this compound as a superior alternative to commonly used glucocorticoids for promoting robust chondrogenesis.[8][9][10]

This compound: A Potent Synergistic Factor in TGF-β3-Mediated Chondrogenesis

This compound, a synthetic hydrocortisone (B1673445) derivative, has been shown to strongly enhance TGF-β3-mediated chondrogenic differentiation of human bone marrow-derived mesenchymal stem cells (hBMSCs).[9][11][12] In combination with TGF-β3, FA has demonstrated superior performance in promoting the expression of key chondrogenic markers and the formation of a cartilage-like extracellular matrix when compared to other glucocorticoids like dexamethasone and triamcinolone (B434) acetonide.[8] This potent synergistic effect makes FA a promising candidate for developing more effective protocols for cartilage tissue engineering.[8][13]

Quantitative Analysis of Chondrogenic Induction

A comparative analysis of this compound, dexamethasone, and triamcinolone acetonide on the chondrogenic differentiation of hBMSCs in a micromass culture system supplemented with TGF-β3 reveals significant differences in their efficacy. The following tables summarize the key quantitative findings after 21 days of culture.

Table 1: Relative mRNA Expression of Chondrogenic Markers [8]

| Treatment Group | SOX9 Expression (Fold Change) | Aggrecan (ACAN) Expression (Fold Change) | Collagen Type II (COL2A1) Expression (Fold Change) |

| Control (TGF-β3 only) | 1.0 | 1.0 | 1.0 |

| This compound (FA) + TGF-β3 | ~4.5 | ~3.5 | ~4.0 |

| Dexamethasone (DEX) + TGF-β3 | ~2.0 | ~1.5 | ~1.8 |

| Triamcinolone Acetonide (TA) + TGF-β3 | ~3.0 | ~2.0 | ~2.5 |

| Data are approximated from graphical representations in Hara et al. (2015) and represent the fold change relative to the control group treated with TGF-β3 alone.[8] |

Table 2: Histological and Immunohistochemical Scoring of Chondrogenesis [8]

| Treatment Group | Safranin-O Staining (Glycosaminoglycan Content) | Collagen Type II Staining (Immunohistochemistry) |

| Control (TGF-β3 only) | Moderate | Moderate |

| This compound (FA) + TGF-β3 | Strong and widespread | Strong and widespread |

| Dexamethasone (DEX) + TGF-β3 | Moderate to Strong | Moderate to Strong |

| Triamcinolone Acetonide (TA) + TGF-β3 | Strong | Strong |

| Observations are based on representative images from Hara et al. (2015).[8] |

Mechanism of Action: Key Signaling Pathways

This compound exerts its potent chondrogenic effects through the modulation of several key intracellular signaling pathways.[8] The primary mechanism involves its synergistic interaction with the TGF-β signaling cascade and the activation of the mTORC1/AKT pathway, both of which are crucial for robust cartilage formation.[8][9][11][12][14] The effects of FA are also dependent on its interaction with the glucocorticoid receptor.[9][11][12][14]

Enhancement of the TGF-β/Smad Signaling Pathway

This compound significantly enhances the TGF-β3-mediated signaling cascade, a critical pathway for initiating chondrogenesis.[8][9][14] This enhancement is characterized by an increased phosphorylation of Smad2 and Smad3, which then form a complex with Smad4.[8][9] This complex translocates to the nucleus and activates the transcription of key chondrogenic target genes, most notably SOX9, a master regulator of chondrogenesis.[8]

TGF-β/Smad Signaling Pathway Enhancement by this compound.

Activation of the mTORC1/AKT Signaling Pathway

In addition to its effects on the TGF-β/Smad pathway, this compound activates the mTORC1/AKT signaling pathway.[8][9][11][12][14] This pathway is integral to cell survival, proliferation, and protein synthesis, all of which are essential for the formation of a robust cartilage matrix.[8] Studies have shown that chemical inhibition of mTORC1 with rapamycin (B549165) or inhibition of AKT can significantly suppress the chondrogenic effects of this compound, confirming the importance of this pathway.[9][11][12]

mTORC1/AKT Signaling Pathway Activation by this compound.

Detailed Experimental Protocols

The following methodologies are standard for inducing and assessing the chondrogenic potential of this compound on mesenchymal stem cells.

Micromass Culture for Chondrogenic Induction

This protocol is a widely used method for inducing chondrogenesis in a three-dimensional cell culture environment, which mimics the in vivo process of mesenchymal condensation.[8]

Materials:

-

Human bone marrow-derived mesenchymal stem cells (hBMSCs)

-

Standard growth medium (e.g., DMEM with 10% FBS, 1% penicillin-streptomycin)

-

Chondrogenic basal medium (e.g., high-glucose DMEM)

-

Recombinant human TGF-β3 (10 ng/mL)

-

This compound (1 µM)

-

Dexamethasone (100 nM) - for comparison

-

Multi-well culture plates

-

Centrifuge

Workflow:

References

- 1. mdpi.com [mdpi.com]

- 2. Chondrogenesis, chondrocyte differentiation, and articular cartilage metabolism in health and osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The role of TGF-β signaling in regulating chondrogenesis and osteogenesis during mandibular development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Multifaceted signaling regulators of chondrogenesis: Implications in cartilage regeneration and tissue engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chondrogenic differentiation of mesenchymal stem cells from bone marrow: differentiation-dependent gene expression of matrix components - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Impact of dexamethasone concentration on cartilage tissue formation from human synovial derived stem cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Glucocorticoid effects on chondrogenesis, differentiation and apoptosis in the murine ATDC5 chondrocyte cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. This compound is a potent synergistic factor of TGF-β3-associated chondrogenesis of bone marrow-derived mesenchymal stem cells for articular surface regeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Chondrogenic Differentiation Potential of this compound Has Been Found - Okayama University [okayama-u.ac.jp]

- 11. This compound Is a Potent Synergistic Factor of TGF-β3-Associated Chondrogenesis of Bone Marrow-Derived Mesenchymal Stem Cells for Articular Surface Regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound Is a Potent Synergistic Factor of TGF‐β3–Associated Chondrogenesis of Bone Marrow–Derived Mesenchymal Stem Cells for Articular Surface Regeneration | Semantic Scholar [semanticscholar.org]

- 13. A Review of the Effectiveness and Side-Effects of this compound 0.1% in the Treatment of Oral Mucosal Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 14. merckmillipore.com [merckmillipore.com]

Methodological & Application

Application Notes and Protocols for In Vitro Studies of Fluocinolone Acetonide

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for conducting in vitro studies to evaluate the biological activity of fluocinolone (B42009) acetonide, a potent synthetic corticosteroid. The protocols detailed below are foundational for assessing its anti-inflammatory properties, mechanism of action, and effects on cell viability.

Fluocinolone acetonide is a glucocorticoid receptor agonist.[1] Its primary mechanism of action involves binding to cytoplasmic glucocorticoid receptors (GR).[1][2] This complex then moves to the nucleus, where it modifies the transcription of target genes, ultimately leading to the inhibition of pro-inflammatory mediators.[1][3]

Key Signaling Pathways and Mechanism of Action

This compound exerts its anti-inflammatory effects by modulating key signaling pathways. As a glucocorticoid, it binds to the GR, which then translocates to the nucleus.[4] In the nucleus, the GR complex can interfere with the activity of pro-inflammatory transcription factors such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).[4] These transcription factors are crucial for the expression of genes that code for inflammatory cytokines, chemokines, and adhesion molecules.[4]

The anti-inflammatory actions of this compound are largely attributed to two main pathways:

-

Transrepression : The this compound-GR complex can bind to and inhibit the activity of pro-inflammatory transcription factors like NF-κB.[1] This leads to a decrease in the expression of inflammatory genes, including those for cytokines like TNF-α and IL-6.[1][5] A key aspect of this is the induction of IκBα, the inhibitor of NF-κB, which traps NF-κB in the cytoplasm.[6]

-

Transactivation : The complex also binds to Glucocorticoid Response Elements (GREs) in the promoter regions of anti-inflammatory genes, increasing their expression.[1][2] One such gene codes for annexin (B1180172) A1 (lipocortin-1), which inhibits phospholipase A2.[2][7] This enzyme is responsible for releasing arachidonic acid, a precursor to inflammatory mediators like prostaglandins (B1171923) and leukotrienes.[2][3]

Quantitative Data Summary

The following tables summarize key quantitative parameters for this compound from in vitro studies.

Table 1: Receptor Binding and Transcriptional Activity

| Parameter | Value | Cell Line/System |

| IC₅₀ (GR Binding) | 2.0 nM | Radioligand binding assay[1] |

| EC₅₀ (GR Transcriptional Activity) | 0.7 nM | HeLa cells[1] |

Table 2: Effects on Cell Viability and Cytokine Production

| Assay | Cell Type | Concentration | Effect |

| Cell Viability | Human THP-1 derived foam cells | 0.1 and 1 µg/mL | Improved foam cell survival[5][8] |

| Human Dental Pulp Cells | 0.1-10 µmol/L | Stimulated cell proliferation[9] | |

| Cytokine Secretion | Human THP-1 derived foam cells | 0.1 and 1 µg/mL | Significant reduction of CD14, M-CSF, MIP-3α, and TNF-α[5][8] |

Experimental Protocols

Detailed methodologies for key in vitro experiments are provided below.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay is crucial to determine the non-toxic concentration range of this compound, ensuring that subsequent observations are not a result of cell death.[1] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[1][10]

Materials:

-

Cells of interest (e.g., macrophages, keratinocytes)

-

Complete cell culture medium

-

This compound stock solution (dissolved in a suitable solvent like DMSO)

-

MTT solution (5 mg/mL in PBS, sterile-filtered)[10]

-

MTT solvent (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl)[10]

-

96-well plates

-

Plate reader

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.[10] Incubate for 24 hours to allow for cell attachment.[10]

-

Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium and add 100 µL of the various concentrations of this compound (e.g., 0.1 nM to 100 µM) and a vehicle control.[1][10] Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).[10]

-

MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.[1][10]

-

Formazan Solubilization: Carefully remove the medium and add 100-150 µL of MTT solvent to each well to dissolve the formazan crystals.[1][10]

-

Measurement: Gently shake the plate for 15 minutes to ensure complete dissolution.[10] Measure the absorbance at 570 nm using a plate reader.[10]

Anti-inflammatory Assay: Cytokine Quantification (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of pro-inflammatory cytokines such as TNF-α and IL-6 in cell culture supernatants.[1]

Materials:

-

Appropriate cells (e.g., macrophages, keratinocytes)

-

Inflammatory agent (e.g., lipopolysaccharide (LPS))

-

This compound

-

Commercial ELISA kit for the cytokine of interest (e.g., TNF-α, IL-6)

Protocol:

-

Cell Culture and Treatment: Culture cells and stimulate them with an inflammatory agent (e.g., LPS) in the presence or absence of various concentrations of this compound for a specified time.[1]

-

Sample Collection: Collect the cell culture supernatant.[1]

-

ELISA Procedure: Follow the manufacturer's instructions for the commercial ELISA kit. This typically involves:

-

Coating a 96-well plate with a capture antibody.

-

Adding standards and samples (cell culture supernatant).

-

Adding a detection antibody.

-

Adding a streptavidin-HRP conjugate.

-

Adding a substrate solution (e.g., TMB).

-

Stopping the reaction and measuring the absorbance at 450 nm.[1]

-

-

Data Analysis: Generate a standard curve and determine the concentration of the cytokine in the samples.[1]

NF-κB Activity Assay

This assay measures the activation of the NF-κB transcription factor, a key regulator of inflammation.[1]

Materials:

-

Cells of interest

-

Inflammatory stimulus (e.g., TNF-α)

-

This compound

-

Commercial NF-κB activity assay kit

Protocol:

-

Cell Treatment: Treat cells with an inflammatory stimulus with or without pre-treatment with this compound.[1]

-

Nuclear Extract Preparation: Isolate nuclear proteins from the treated cells.[1]

-

NF-κB DNA Binding Assay: Use a commercial NF-κB activity assay kit to measure the binding of NF-κB in the nuclear extracts to a consensus DNA sequence.[1] The specific steps will be detailed in the kit's manual.

Gene Expression Analysis (qPCR)

Quantitative Polymerase Chain Reaction (qPCR) is used to measure changes in the mRNA levels of target genes.

Protocol:

-

RNA Extraction: Treat cells with this compound and extract total RNA.[1]

-

cDNA Synthesis: Reverse transcribe the RNA into cDNA.[1]

-

qPCR Reaction: Perform qPCR using primers specific for the target genes (e.g., TNF-α, IL-6, IκBα) and a housekeeping gene for normalization.[1]

Protein Expression Analysis (Western Blot)

Western blotting is used to detect changes in the levels of specific proteins.

Protocol:

-

Cell Lysis: After treating cells with this compound, wash them with ice-cold PBS and lyse them.[10]

-

Protein Quantification: Determine the protein concentration of each lysate.[10]

-

Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil.[10]

-

SDS-PAGE: Separate the proteins by size on an SDS-PAGE gel.[10]

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[10]

-

Blocking and Antibody Incubation: Block the membrane and then incubate with primary antibodies against the proteins of interest (e.g., p65, phospho-p65, IκBα), followed by incubation with HRP-conjugated secondary antibodies.[6]

-

Detection: Use a chemiluminescent substrate to detect the protein bands.[10]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. benchchem.com [benchchem.com]

- 5. The Potential of this compound to Mitigate Inflammation and Lipid Accumulation in 2D and 3D Foam Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Articles [globalrx.com]

- 8. The Potential of this compound to Mitigate Inflammation and Lipid Accumulation in 2D and 3D Foam Cell Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effect of this compound on human dental pulp cells: cytotoxicity, proliferation, and extracellular matrix formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

Application Notes and Protocols for Fluocinolone Acetonide in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluocinolone (B42009) acetonide is a potent, synthetic fluorinated corticosteroid widely recognized for its anti-inflammatory, immunosuppressive, and vasoconstrictive properties.[1][2][3] In the realm of cell culture, it serves as an invaluable tool for investigating a multitude of cellular processes, including inflammatory responses, cell viability and proliferation, and differentiation.[1] Its primary mechanism of action is through agonism of the glucocorticoid receptor (GR).[3] Upon binding, the fluocinolone acetonide-GR complex translocates to the nucleus, where it modulates the transcription of target genes. This leads to the upregulation of anti-inflammatory proteins and the downregulation of pro-inflammatory mediators.[1][2]

These application notes provide a comprehensive guide to utilizing this compound in cell culture experiments, complete with detailed protocols for key assays and a summary of effective concentrations in various cell lines.

Mechanism of Action: Glucocorticoid Receptor Signaling

This compound exerts its effects primarily through the glucocorticoid receptor signaling pathway. After diffusing through the cell membrane, it binds to the cytosolic GR, which is in a complex with heat shock proteins. This binding event triggers a conformational change, leading to the dissociation of the heat shock proteins and the translocation of the activated GR-ligand complex into the nucleus.[2]

Once in the nucleus, the complex can modulate gene expression via two main pathways:

-

Transactivation: The GR homodimer binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of anti-inflammatory genes, leading to their increased transcription. A key example is the upregulation of Annexin A1 (Lipocortin-1), which inhibits phospholipase A2, a critical enzyme in the synthesis of pro-inflammatory prostaglandins (B1171923) and leukotrienes.[1][2]

-

Transrepression: The activated GR can interfere with the activity of pro-inflammatory transcription factors such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).[1][4] This interaction blocks the transcription of genes encoding for pro-inflammatory cytokines, chemokines, and adhesion molecules.[1]

Data Presentation: Effective Concentrations in Cell Culture

The optimal concentration of this compound is cell-type dependent and should be determined empirically for each experimental system. The following tables summarize concentrations and their observed effects from various studies.

Effects on Cell Viability and Proliferation

| Cell Line | Concentration | Effect |

| Human Dental Pulp Cells (HDPCs) | 0.1 - 10 µmol/L | Significantly stimulated cell proliferation[1][5] |

| Human Dental Pulp Cells (HDPCs) | 50 µmol/L | Cytotoxic effects observed[1] |

| THP-1 Derived Foam Cells | 0.1 and 1 µg/mL | Improved foam cell survival[1][4][6] |

| THP-1 Derived Foam Cells | 10 and 50 µg/mL | No significant difference in cell number compared to untreated cells[1] |

| HaCaT (Human Keratinocytes) | 10⁻⁸ M | Induced cell proliferation[1] |

| HaCaT (Human Keratinocytes) | 10⁻⁴ M | Reduced cell growth[1] |

Effects on Cytokine Secretion

| Cell Line | Concentration | Effect on Cytokine Secretion |

| THP-1 Derived Foam Cells | 1 µg/mL | Significantly reduced secretion of CD14, M-CSF, MIP-3α, and TNF-α[4][6][7] |

| HaCaT (Human Keratinocytes) | Not Specified | Glucocorticoids are known to inhibit the production of pro-inflammatory cytokines such as IL-1, IL-6, and TNF-α[1] |

Effects on Extracellular Matrix

| Cell Line | Concentration | Effect on Extracellular Matrix |

| Human Dental Pulp Cells (HDPCs) | 0.1 - 10 µmol/L | Significantly stimulated fibronectin and type I collagen synthesis[5] |

Experimental Protocols

The following are detailed protocols for common assays used to assess the effects of this compound in cell culture.

Cell Viability and Proliferation (MTT Assay)

This colorimetric assay assesses cell metabolic activity, which is indicative of cell viability and proliferation.

Materials:

-

Cells of interest

-

Complete cell culture medium

-

This compound stock solution (dissolved in a suitable solvent like DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS, sterile-filtered)[1]

-

MTT solvent (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl)[1]

-

96-well plates

-

Multichannel pipette

-

Plate reader (570 nm wavelength)

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.[1]

-

Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used for the stock solution). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).[1]

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.[1]

-

Incubation: Incubate the plate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible under a microscope.[1]

-

Solubilization: Carefully remove the medium and add 100 µL of MTT solvent to each well to dissolve the formazan crystals.[1]

-

Measurement: Gently shake the plate for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a plate reader.[1]

Western Blot Analysis for Protein Expression

This protocol is for analyzing changes in the expression of specific proteins following treatment with this compound.

Materials:

-

Cells of interest treated with this compound

-

Ice-cold PBS

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

Laemmli sample buffer

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membrane

-

Transfer buffer and transfer system

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies specific to the proteins of interest

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them with lysis buffer.[1]

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.[1]

-

Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5 minutes.[1]

-

SDS-PAGE: Load the samples onto an SDS-PAGE gel and perform electrophoresis to separate proteins by size.[1]

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[1]

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washes, add the chemiluminescent substrate and capture the signal using an imaging system.[1]

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification

This assay is used to quantify the concentration of secreted pro-inflammatory cytokines in the cell culture supernatant.

Materials:

-

Cell culture supernatants from this compound-treated and control cells

-

Cytokine-specific ELISA kit (containing capture antibody, detection antibody, streptavidin-HRP, and substrate)

-

96-well ELISA plates

-

Wash buffer

-

Plate reader

Procedure:

-

Plate Coating: Coat a 96-well plate with the capture antibody overnight at 4°C.[8]

-

Blocking: Wash the plate and block non-specific binding sites with blocking buffer.[8]

-

Sample Incubation: Add standards and cell culture supernatants to the wells and incubate.[8]

-

Detection Antibody: Wash the plate and add the biotinylated detection antibody.[8]

-

Streptavidin-HRP: Wash the plate and add streptavidin-HRP conjugate.[8]

-

Substrate Addition: After a final wash, add the substrate solution and allow the color to develop.[8]

-

Measurement: Stop the reaction and measure the absorbance at the appropriate wavelength using a plate reader.[8]

-

Data Analysis: Generate a standard curve and determine the concentration of the cytokine in the samples.[8]

Conclusion

This compound is a versatile and potent corticosteroid for in vitro research. The provided data on effective concentrations and detailed experimental protocols offer a solid foundation for researchers to design and execute experiments to investigate its effects on various cellular processes. Careful optimization of concentration and treatment duration for each specific cell type and experimental question is crucial for obtaining meaningful and reproducible results.

References

- 1. benchchem.com [benchchem.com]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. This compound | C24H30F2O6 | CID 6215 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. The Potential of this compound to Mitigate Inflammation and Lipid Accumulation in 2D and 3D Foam Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effect of this compound on human dental pulp cells: cytotoxicity, proliferation, and extracellular matrix formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Potential of this compound to Mitigate Inflammation and Lipid Accumulation in 2D and 3D Foam Cell Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

Application Notes and Protocols for HPLC-Based Quantification of Fluocinolone Acetonide

Introduction

Fluocinolone (B42009) acetonide is a synthetic corticosteroid utilized primarily in topical formulations for its anti-inflammatory and anti-pruritic properties. Accurate and precise quantification of fluocinolone acetonide in bulk drug substances and pharmaceutical dosage forms is critical for ensuring product quality, safety, and efficacy. High-Performance Liquid Chromatography (HPLC) is a widely adopted analytical technique for this purpose due to its high specificity, sensitivity, and resolving power. This document provides detailed application notes and protocols for the development and validation of a robust HPLC method for the quantification of this compound.

Experimental Protocols

A generalized Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method is detailed below. This protocol is a synthesis of various validated methods and can be adapted and optimized based on the specific laboratory instrumentation and sample matrix.

1. Instrumentation and Chromatographic Conditions

-

HPLC System: A liquid chromatograph equipped with a UV-Vis detector, pump, autosampler, and data acquisition software.

-

Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[1][2]

-